molecular formula C20H24N2O8 B554420 Z-Asp(otbu)-osu CAS No. 3338-32-7

Z-Asp(otbu)-osu

Cat. No. B554420
CAS RN: 3338-32-7
M. Wt: 420.4 g/mol
InChI Key: JUMSBOKRGDETHL-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Asp(otbu)-osu is a compound with the molecular formula C20H24N2O8 . It is also known by other names such as N-Cbz-β-t-butyl-L-aspartic acid N-hydroxysuccinimide ester, and Z-L-aspartic acid 4-tert-butyl-1-(N-succinimidyl) ester . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of Z-Asp(otbu)-osu is 420.41 g/mol . The InChI string is InChI=1S/C20H24N2O8/c1-20(2,3)29-17(25)11-14(18(26)30-22-15(23)9-10-16(22)24)21-19(27)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 . The Canonical SMILES is CC©©OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

Z-Asp(otbu)-osu is a solid at 20 degrees Celsius . It should be stored at 0-10 degrees Celsius under inert gas .

Scientific Research Applications

Synthesis and Biological Activity

Z-Asp(otbu)-osu is utilized in the synthesis of peptides for biological studies. For example, it was used in the preparation of peptides for studying the effect on oogenesis in Sarcophaga bullata Parker (Diptera). The synthesized peptides were used in radiotracer distribution studies to observe their distribution in various parts of the insect body, including ovaries, head, and intestine. This research showed that these peptides affected the development of eggs in ovarioles (Hlaváček, Bennettová, Barth, & Tykva, 2009).

Material Science and Polymer Chemistry

In material science, Z-Asp(otbu)-osu has been used as a precursor in the preparation of materials like zinc orthosilicate. For instance, a study showed the preparation of zinc alkoxy(siloxy) complex using Z-Asp(otbu)-osu, which was then used as a precursor to zinc orthosilicate (Su, Tilley, & Sailor, 1996). Another study involved the preparation of silica nanoparticles with surface functionalized by two-photon absorbing chromophores, utilizing a compound related to Z-Asp(otbu)-osu (Rendón et al., 2011).

Molecular Imprinting

Z-Asp(otbu)-osu was also used in the field of molecular imprinting. A study utilized photocrosslinkable polyphosphazene for molecular imprinting with Z-Asp(otbu)-osu. The study focused on the preparation and specific recognition ability of imprinted polymers for templates and their structural analogs (Lee & Chang, 2009).

Biochemistry and Protein Studies

In biochemistry, Z-Asp(otbu)-osu has been implicated in studies related to protein structure and function. For instance, it was involved in a study focusing on the mechanism of protein N-glycosylation, a vital protein modification pathway in eukaryotic cells (Yan & Lennarz, 2005).

Safety And Hazards

Z-Asp(otbu)-osu should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . It should be stored under inert gas to avoid reactions with air . In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O8/c1-20(2,3)29-17(25)11-14(18(26)30-22-15(23)9-10-16(22)24)21-19(27)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMSBOKRGDETHL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Asp(otbu)-osu

CAS RN

3338-32-7
Record name L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3338-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl (S)-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Asp(otbu)-osu
Reactant of Route 2
Reactant of Route 2
Z-Asp(otbu)-osu
Reactant of Route 3
Reactant of Route 3
Z-Asp(otbu)-osu
Reactant of Route 4
Reactant of Route 4
Z-Asp(otbu)-osu
Reactant of Route 5
Reactant of Route 5
Z-Asp(otbu)-osu
Reactant of Route 6
Reactant of Route 6
Z-Asp(otbu)-osu

Citations

For This Compound
13
Citations
J Hlaváček, R Tykva, B Bennettová, T Barth - Bioorganic Chemistry, 1998 - Elsevier
Shortened analogs1a–1fof the oostatic hormone1gwith a decreased number or an omission of the C-terminal Pro residues were synthesized for investigation of their effect on …
Number of citations: 27 www.sciencedirect.com
JAN HLÁVAČEK, B Bennettova… - The Journal of …, 1997 - Wiley Online Library
A series of Pro peptides containing the sequence of the oostatic hormone 3d and its shorter analogues 3a‐3c differing in a number of the C‐terminal Pro residues was prepared for a …
Number of citations: 22 onlinelibrary.wiley.com
LH Lazarus, S Salvadori, P Grieco, WE Wilson… - European journal of …, 1992 - Elsevier
A series of deltorphin C (H-Tyr-d-Ala-Phe-Asp-Val-Val-Gly-NH 2 ) analogues were synthesized to assess the consequences of changing anionic and hydrophobic residues on δ …
Number of citations: 14 www.sciencedirect.com
J Mařík, R Tykva, M Buděšínský… - The Journal of …, 2001 - Wiley Online Library
Oligopeptides 2a−2d derived from the oostatic decapeptide (TMOF) sequence, H‐Tyr‐Asp‐Pro‐Ala‐Pro‐Pro‐Pro‐Pro‐Pro‐Pro‐OH (1a) and containing isosteric structures were …
Number of citations: 16 onlinelibrary.wiley.com
D Krois, M Simonetti, E Wünsch - Monatshefte für Chemie/Chemical …, 1989 - Springer
For the identification of a protein predicted by DNA sequence analysis of the TTV1 virus from the archaebacteriumThermoproteus tenax, the trieicosapeptide H-Thr-Pro-Thr-Pro-Thr-Pro-…
Number of citations: 0 link.springer.com
MA Sow, A Molla, F Lamaty, R Lazaro - Letters in Peptide Science, 1997 - Springer
This paper investigates the effect of the incorporation of adiazaethylene glycol derivative (Deg, 2) into a cyclic peptide containingthe tripeptide sequence Arg-Gly-Asp (RGD). This motif …
Number of citations: 9 link.springer.com
HJ Musiol, F Siedler, D Quarzago… - … : Original Research on …, 1994 - Wiley Online Library
Cyclic mono‐cystinyl active‐site fragments of thioredoxin and thioredoxin reductase were synthesized as N‐acetyl and C‐amide octapeptides by conventional methods of peptide …
Number of citations: 49 onlinelibrary.wiley.com
RMT Osiname - 2005 - search.proquest.com
Cu (II) is a very important trace element and it is found in many biological systems. During conditions of oxidative stress that can occur with heart disease, Cu (II) rushes out of blood …
Number of citations: 0 search.proquest.com
D Krois, M Simonetti, E Wünsch - Monatshefte für Chemie/Chemical …, 1989 - Springer
Number of citations: 5
E Wünsch, G Wendlberger, A Hallett… - … für Naturforschung C, 1977 - degruyter.com
A new total synthesis of the tetratriacontapeptide amide corresponding to the proposed primary structure of human big gastrin I is described. The synthetic route was based on the …
Number of citations: 16 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.